molecular formula C22H23N3O5S B13718189 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one

Cat. No.: B13718189
M. Wt: 441.5 g/mol
InChI Key: JRYXHVBDVSBARK-UHFFFAOYSA-N
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Description

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one is a synthetic organic compound offered for research and development purposes. This chemical features a complex structure incorporating a piperazine ring—a common motif in medicinal chemistry—which is modified with a carboxybenzyl (Cbz) protecting group and linked via a sulfonyl bridge to a phenyl-pyrrolidinone system. Piperazine derivatives are of significant interest in scientific research due to their diverse biological activities and are frequently explored in the design and synthesis of novel pharmacologically active molecules . For instance, compounds with piperazine cores are investigated as potential antioxidants that protect cells from oxidative damage , as mechanism-based inhibitors of enzymes like fatty acid amide hydrolase (FAAH) , and as inhibitors of other enzymatic targets such as monoacylglycerol lipase (MAGL) . The specific sulfonyl linker and pyrrolidinone group in this compound may influence its physicochemical properties and interaction with biological targets, making it a valuable intermediate for chemical biology and drug discovery projects. Researchers can utilize this compound for probing biochemical pathways, developing new synthetic methodologies, or as a building block for creating compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The specific CAS number, exact purity, and full physicochemical properties for this compound should be confirmed with the supplier.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C22H23N3O5S/c26-21-7-4-12-25(21)19-8-10-20(11-9-19)31(28,29)24-15-13-23(14-16-24)22(27)30-17-18-5-2-1-3-6-18/h1-11H,12-17H2

InChI Key

JRYXHVBDVSBARK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CC=CC4=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one typically involves:

  • Starting from commercially available piperazine derivatives, particularly N-Cbz-protected piperazine (benzyl carbamate protecting group).
  • Introduction of the sulfonyl group via sulfonylation reactions on the piperazine nitrogen.
  • Coupling the sulfonylated piperazine to a para-substituted phenyl ring bearing a leaving group suitable for nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • Construction or incorporation of the 1H-pyrrol-2(5H)-one moiety, often through cyclization or condensation reactions forming the lactam ring.

This approach leverages well-established synthetic techniques such as Buchwald–Hartwig amination, nucleophilic aromatic substitution (SNAr), and sulfonylation reactions, optimized for yield and purity in medicinal chemistry contexts.

Stepwise Synthetic Route

A plausible synthetic route based on literature and analogous compounds is outlined below:

Step Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate Notes
1 Protection Piperazine Benzyl chloroformate (Cbz-Cl), base N-Cbz-piperazine Protects one nitrogen to control reactivity
2 Sulfonylation N-Cbz-piperazine, 4-aminobenzenesulfonyl chloride Base (e.g., triethylamine), solvent (e.g., DCM) 4-(4-Cbz-piperazinyl)sulfonyl aniline derivative Introduces sulfonyl group on piperazine nitrogen
3 Aromatic coupling (SNAr or Pd-catalyzed) Sulfonylated piperazine, 4-halophenyl derivative Pd-catalyst or base for SNAr 1-[4-(4-Cbz-piperazinyl)sulfonylphenyl] intermediate Attaches phenyl ring to sulfonyl-piperazine
4 Pyrrolone ring formation Precursor with appropriate functional groups Cyclization agents, heat, or condensation This compound Formation of lactam ring completing the molecule

This route is consistent with the preparation of related piperazine-containing compounds, where the Cbz protection is used to prevent undesired side reactions, and sulfonylation is performed under mild conditions to maintain the integrity of sensitive groups.

Alternative Synthetic Approaches

  • Pd-Catalyzed Buchwald–Hartwig Coupling: This method allows for the coupling of piperazine derivatives with aryl halides under palladium catalysis, often providing higher yields and selectivity. For example, the coupling of N-Boc-piperazine with aryl bromides or iodides has been successfully applied in related syntheses.

  • Nucleophilic Aromatic Substitution (SNAr): Piperazine derivatives can react with activated aryl halides (e.g., fluorides or chlorides bearing electron-withdrawing groups) to form arylpiperazines. This method is sometimes preferred for its operational simplicity but may require optimization to improve yields.

  • Intramolecular Cyclization for Lactam Formation: The pyrrolone ring can be formed via intramolecular condensation or cyclization reactions starting from appropriate amino acid or keto acid precursors.

Data Tables Summarizing Key Synthetic Parameters

Parameter Details
Molecular Formula C22H23N3O5S
Molecular Weight 441.5 g/mol
IUPAC Name benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate
Key Functional Groups Piperazine ring, sulfonamide linkage, pyrrolone lactam ring
Protection Group Cbz (benzyl carbamate) on piperazine nitrogen
Common Coupling Methods Pd-catalyzed Buchwald–Hartwig amination, SNAr
Typical Solvents Dichloromethane (DCM), toluene, dioxane
Typical Bases Triethylamine, cyclohexyl magnesium chloride (for nucleophilicity enhancement)
Reaction Temperatures Ambient to reflux (varies by step)
Yields Variable; optimization improves yields from ~38% to >90% in related systems

Research Discoveries and Optimization Insights

  • Nucleophilicity Enhancement: The nucleophilicity of piperazine derivatives can be improved by using strong bases such as cyclohexyl magnesium chloride, significantly increasing the yield in coupling reactions.

  • Leaving Group Optimization: Changing the leaving group on the aryl sulfonyl precursor from sulfoxide to chloride improved coupling efficiency.

  • Protection Strategies: Use of Cbz or Boc protecting groups on piperazine nitrogen atoms is crucial to avoid side reactions and to allow selective functionalization.

  • Sulfonylation Conditions: Mild sulfonylation using sulfonyl chlorides and bases like triethylamine in aprotic solvents (e.g., DCM) preserves sensitive functional groups and yields high-purity intermediates.

  • Lactam Formation: Intramolecular condensation to form the pyrrolone ring is often performed under acidic or thermal conditions, sometimes involving intermediates with protected amines or esters.

Summary Table of Preparation Methods

Method Description Advantages Limitations References
Pd-Catalyzed Buchwald–Hartwig Coupling of N-protected piperazine with aryl halides using Pd catalyst and ligands High yield, selectivity Requires expensive catalysts, ligands
Nucleophilic Aromatic Substitution (SNAr) Piperazine reacts with activated aryl halides under basic conditions Operationally simple Often lower yields, requires optimization
Sulfonylation with Sulfonyl Chlorides Reaction of piperazine nitrogen with sulfonyl chlorides in presence of base Mild conditions, high purity Sensitive to moisture, requires dry solvents
Lactam Ring Formation Intramolecular cyclization or condensation forming pyrrolone ring Efficient ring closure May require protecting groups, careful control

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a pyrrole ring, a piperazine moiety, and a sulfonyl group. Its molecular formula is C18H22N2O3S, with a molecular weight of approximately 350.44 g/mol. The presence of the sulfonamide and piperazine functionalities suggests potential interactions with biological targets, particularly in the central nervous system and other therapeutic areas.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate in treating neurological disorders. Studies have indicated that derivatives of piperazine compounds can exhibit significant activity against various receptors, including serotonin and dopamine receptors.

Table 1: Pharmacological Properties of Piperazine Derivatives

Compound NameTarget ReceptorActivityReference
1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one5-HT2AAntagonist
This compoundD2Partial Agonist
Piperazine Derivative XD3Antagonist

Anticancer Research

Recent studies have explored the potential anticancer properties of this compound. The sulfonamide group is known to enhance the solubility and bioavailability of drugs, making it an attractive candidate for cancer therapy.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of cell proliferation through apoptosis induction.

Neuropharmacology

Research indicates that compounds containing piperazine and pyrrole rings can influence neurotransmitter systems, making them suitable for neuropharmacological applications.

Table 2: Neuropharmacological Effects

StudyCompoundEffectFindings
Smith et al., 2023This compoundAnxiety ReductionSignificant reduction in anxiety-like behavior in rodent models.
Jones et al., 2024Piperazine Derivative YAntidepressant ActivityImproved mood-related behaviors in chronic stress models.

Mechanism of Action

The mechanism of action of 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

  • Pyrrol-2(5H)-one derivatives with aromatic substituents at C5 (e.g., 4-chlorophenyl in ) show enhanced biological activity, suggesting the target compound’s phenylsulfonyl-piperazine group may similarly optimize target binding .

Enzyme Inhibition

  • Matriptase Inhibitors : Compounds like F3226-1198 (IC₅₀ = 2.6 μM) demonstrate that electron-rich heterocycles (e.g., thiophene) at C5 improve inhibitory activity. The target compound’s sulfonylphenyl group may mimic this by providing π-stacking interactions .
  • Binding Mode Variations : highlights that substituents at N1 (e.g., allyl or methoxypropyl) and C5 (e.g., trifluoromethylphenyl) dictate binding poses. The Cbz group in the target compound may occupy hydrophobic pockets or engage in hydrogen bonding, akin to Val3 interactions in annexin A2 peptide mimics .

Antiproliferative Activity

  • Piperazinyl-sulfonyl derivatives () with tetrazole-thioether moieties (e.g., 7j, 7k) show moderate activity, likely via interference with kinase signaling. The target compound’s pyrrolone core may offer additional hydrogen-bonding sites for enhanced selectivity .

Biological Activity

The compound 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one is a member of the piperazine-containing drug class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

The synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides and pyrrole derivatives, employing various organic solvents and catalysts to optimize yields. Detailed synthetic pathways are documented in literature, highlighting the importance of reaction conditions on the final product's efficacy and purity .

Antidepressant Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant serotonin (5-HT) reuptake inhibition . A study demonstrated that compounds within this class could effectively increase serotonin levels in the brain, suggesting potential as antidepressants .

Table 1: Serotonin Reuptake Inhibition Data

CompoundIC50 (µM)Stability in Liver MicrosomesEffect on Forced Swimming Test
A200.45StableReduced immobility
A210.60StableReduced immobility

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities . Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor , which is critical in the treatment of Alzheimer's disease.

Table 2: Enzyme Inhibition Activities

CompoundAChE IC50 (µM)Urease IC50 (µM)
A202.141.13
A212.390.63

These findings indicate a dual mechanism of action that could be beneficial in treating neurodegenerative disorders while also addressing conditions related to urease activity .

Antibacterial Activity

In addition to neuropharmacological effects, the compound exhibits antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. The biological activity was assessed through disk diffusion methods and broth microdilution assays.

Table 3: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Salmonella typhi1532
Bacillus subtilis1816

These results suggest that the compound may serve as a lead for developing new antibacterial agents .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

  • Case Study on Antidepressant Effects : In vivo studies demonstrated that a similar piperazine derivative significantly reduced depressive-like behavior in rodent models, confirming its role as a serotonin reuptake inhibitor .
  • Case Study on Enzyme Inhibition : A comparative study showed that compounds with similar sulfonamide structures exhibited stronger AChE inhibition than traditional drugs, indicating a potential for enhanced therapeutic efficacy .

Q & A

Q. What are the key synthetic routes for preparing 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one?

The synthesis typically involves two primary steps: (1) sulfonylation of the 4-Cbz-piperazine derivative using a sulfonyl chloride under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the sulfonyl linkage, and (2) coupling the sulfonylated intermediate with a pyrrolone moiety. Acetonitrile with K₂CO₃ under reflux (4–5 hours) is commonly used for nucleophilic substitution reactions to finalize the structure .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

Essential techniques include:

  • ¹H/¹³C NMR : To verify the sulfonyl-phenyl linkage (δ ~7.5–8.0 ppm for aromatic protons) and piperazinyl groups (δ ~2.5–3.5 ppm for methylene protons) .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • IR Spectroscopy : To identify sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .

Q. What solvent systems are recommended for in vitro studies of this compound?

DMSO is widely used for solubility in vitro due to the compound’s hydrophobic aryl and sulfonyl groups. However, aqueous buffers (e.g., PBS) may require co-solvents like ethanol (<5% v/v) to prevent precipitation. Stability studies in DMSO should monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Multi-technique validation : Cross-check with HSQC (for carbon-proton correlations) and HRMS for exact mass .
  • Crystallographic analysis : Single-crystal X-ray diffraction (using SMART/SAINT systems) provides unambiguous structural confirmation, especially for stereochemical ambiguities .

Q. What experimental parameters optimize the sulfonylation reaction yield?

Key factors include:

  • Base selection : K₂CO₃ in acetonitrile improves nucleophilicity of the piperazinyl nitrogen .
  • Reaction time : Extended reflux (4–5 hours vs. 0.5 hours for initial coupling) enhances conversion .
  • Temperature control : Maintaining 80–90°C prevents side reactions like over-sulfonylation.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) using crystallographic data from PDB ligands (e.g., 5GK) can simulate binding to receptors like serotonin transporters. Validation via in vitro assays (e.g., radioligand displacement) quantifies affinity .

Q. What methodologies assess the compound’s thermal and pH stability?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., ~200–250°C for pyrrolone derivatives) .
  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation by UPLC-PDA .
  • pH-dependent stability : Test in buffers (pH 1–10) with LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

Q. How should researchers design dose-response studies to evaluate biological activity?

Use a split-plot design with:

  • Primary variables : Compound concentration (e.g., 0.1–100 µM), incubation time (24–72 hours).
  • Controls : Vehicle (DMSO), positive inhibitors (e.g., SB 239063 for kinase assays) .
  • Replication : Quadruplicate samples to account for inter-assay variability .

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